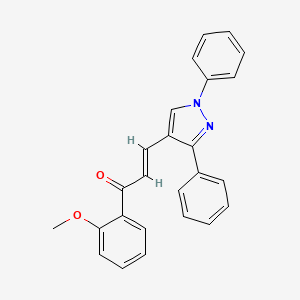
(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chalcone derivatives, such as the one described in the command prompt, typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base. Although the provided data does not include the exact synthesis of (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, a similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was synthesized and characterized using various spectroscopic techniques, including FT-IR, UV-visible, 1H NMR, and HRMS . The molecular structure was further elucidated using single-crystal X-ray diffraction, which revealed that the compound crystallizes in the orthorhombic crystal system .
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of the synthesized chalcone derivative were calculated using Density Functional Theory (DFT) with the B3LYP method and a 6-311++ G (d, p) basis set. The theoretical data showed good agreement with the experimental results. The compound was found to crystallize in the orthorhombic crystal system with specific unit cell parameters . The HOMO-LUMO energy gap was also determined both experimentally and theoretically, with the values being nearly identical, which suggests a stable molecular structure .
Chemical Reactions Analysis
The chemical reactivity parameters of the synthesized chalcone derivative were studied, although the specific reactions it undergoes were not detailed in the provided data. However, chalcones are known to participate in various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can undergo cyclization, addition, and oxidation-reduction reactions, which can be utilized in the synthesis of more complex organic compounds .
Physical and Chemical Properties Analysis
The synthesized chalcone derivative's physical and chemical properties were studied both theoretically and experimentally. The compound's antimicrobial activity was also evaluated, and it was found to possess moderate activity against selected pathogens. This suggests potential applications in the development of antimicrobial agents . The compound's stability and reactivity parameters were assessed through DFT analysis, which is crucial for understanding its behavior in various chemical environments .
Aplicaciones Científicas De Investigación
Crystal Structures and Biological Activities
The compound (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, along with its structural relatives, has been studied for its crystal structures and biological activities. One such study revealed the crystal structure of compounds structurally similar to the one . These compounds showed variations in their crystal symmetry and molecular structures depending on their substituents. Furthermore, they exhibited notable antibacterial and antifungal activities, with specific compounds showing inhibitory effects on the growth of Aspergillus niger (Pineda, Arias, & Cabezas, 2020).
Synthesis and Structural Characteristics
The compound has been utilized as a precursor in the synthesis of complex molecular structures. For instance, its derivative underwent a cyclocondensation reaction to form 4,5-dihydropyrazole-1-arbothioamide, which further reacted to form 4,5-dihydro-1-(thiazol-2-yl)pyrazoles. These molecules adopted an overall T-shape structure, and their formation involved intricate synthesis procedures and characterizations (Mahesha et al., 2021).
Antioxidant and Antimicrobial Activities
Derivatives of the compound have been synthesized and analyzed for their biological properties. For instance, methoxy- and hydroxyl-substituted 2'-aminochalcones were synthesized and characterized, revealing significant antioxidant activities through various biological assays. Such studies are crucial in understanding the potential therapeutic applications of these compounds (Sulpizio et al., 2016).
Synthesis of Pyrazole Derivatives and Their Potential as Antimicrobial Agents
A series of pyrazole derivatives containing the compound were synthesized and evaluated for their antimicrobial activity. The synthesis involved the use of 1,3-dipolar Cu(I)-catalyzed alkyne–azide cycloaddition (CuAAC) reaction, and the structures of the synthesized compounds were confirmed through various analytical techniques. Some of these compounds demonstrated promising inhibitory effects on bacterial and fungal strains (Ashok et al., 2017).
Propiedades
IUPAC Name |
(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-24-15-9-8-14-22(24)23(28)17-16-20-18-27(21-12-6-3-7-13-21)26-25(20)19-10-4-2-5-11-19/h2-18H,1H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAKMYIWRBDKR-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)
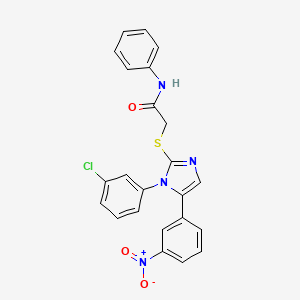

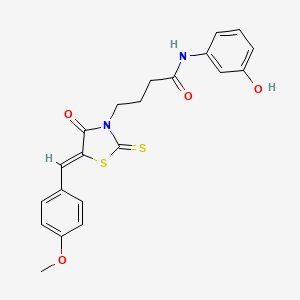

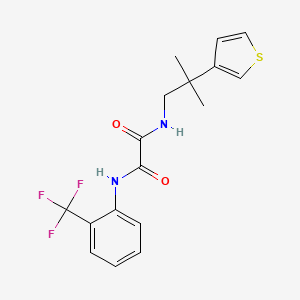

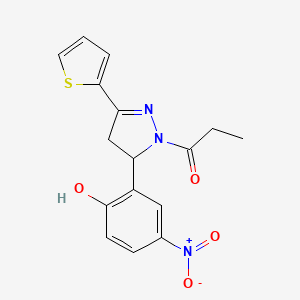
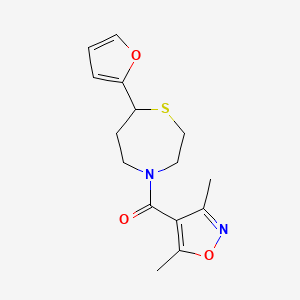

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)
![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)